molecular formula C12H14F2N2O2 B13339897 Ethyl 2,2-difluoro-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylate

Ethyl 2,2-difluoro-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylate

Cat. No.: B13339897
M. Wt: 256.25 g/mol
InChI Key: OAWSATKBAWWHNG-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable indazole derivative with a cyclopropane-containing reagent under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product at a large scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2,2-difluoro-1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2-difluoro-1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability and specificity in biological systems, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H14F2N2O2

Molecular Weight

256.25 g/mol

IUPAC Name

ethyl 1',1'-difluorospiro[1,4,6,7-tetrahydroindazole-5,2'-cyclopropane]-3-carboxylate

InChI

InChI=1S/C12H14F2N2O2/c1-2-18-10(17)9-7-5-11(6-12(11,13)14)4-3-8(7)15-16-9/h2-6H2,1H3,(H,15,16)

InChI Key

OAWSATKBAWWHNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1CC3(CC2)CC3(F)F

Origin of Product

United States

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